molecular formula GeTe B088831 Germanium telluride (GeTe) CAS No. 12025-39-7

Germanium telluride (GeTe)

Cat. No.: B088831
CAS No.: 12025-39-7
M. Wt: 200.2 g/mol
InChI Key: VDDXNVZUVZULMR-UHFFFAOYSA-N
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Description

Historical Context and Research Evolution

Germanium telluride has been studied for decades as a component of chalcogenide glasses, with interest intensifying in recent years due to its versatile properties. The compound represents a unique intersection of semiconductor physics, ferroelectric materials science, and phase-change phenomena. Research on GeTe has evolved from basic characterization studies to sophisticated engineering of its properties at the nanoscale, reflecting broader trends in materials science toward atomic-level design and control.

Significance in Materials Science

GeTe occupies a distinctive position in materials science due to its remarkable combination of properties. It shows semimetallic conduction and ferroelectric behavior, making it valuable for multiple applications. As a phase-change material, it demonstrates drastic resistivity changes between amorphous and crystalline states—up to six orders of magnitude depending on film quality and composition. This property has made it essential for data storage technologies. Additionally, GeTe has emerged as one of the most promising p-type materials for mid-to-high temperature thermoelectric applications, with continuously improving performance metrics reported in recent years.

Perhaps most intriguingly, GeTe functions as a ferroelectric Rashba semiconductor, displaying bulk bands with giant Rashba-like splitting due to inversion symmetry breaking arising from ferroelectric polarization. This characteristic enables electric control of spin properties, positioning GeTe as a candidate material for next-generation spintronic devices.

Overview of Current Research Directions

Contemporary research on GeTe spans several interconnected domains. Major directions include:

  • Enhancing thermoelectric properties through various doping and composite strategies, with recent work achieving record-high figures of merit through boron incorporation into Bi-doped GeTe.

  • Understanding and controlling phase transitions for memory applications, including investigations into crystallization mechanisms and the role of dopants in modifying transition characteristics.

  • Manipulating ferroelectric and spintronic properties, particularly demonstrating the correlation between ferroelectric polarization and spin texture at the nanoscale.

  • Engineering nanoscale properties, including domain boundaries and surface terminations that influence functional behavior.

  • Suppressing phase-transition temperature to achieve stable cubic GeTe without detrimental phase transitions for reliable thermoelectric applications.

Properties

CAS No.

12025-39-7

Molecular Formula

GeTe

Molecular Weight

200.2 g/mol

IUPAC Name

germanium;tellurium

InChI

InChI=1S/Ge.Te

InChI Key

VDDXNVZUVZULMR-UHFFFAOYSA-N

SMILES

[Ge]=[Te]

Canonical SMILES

[Ge].[Te]

Other CAS No.

12025-39-7

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Methodology and Reaction Parameters

The amide-promoted colloidal synthesis of GeTe nanoparticles, as detailed by recent research, enables precise control over particle size and crystallinity. This method involves dissolving germanium(II) chloride (GeCl2) and tellurium (Te) precursors in tri-n-octylphosphine (TOP), followed by injection of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) at elevated temperatures (280°C). The amide acts as a reducing agent, facilitating the formation of Ge-Te bonds while suppressing oxidation. Key parameters include:

  • Amide Concentration : Increasing LiN(SiMe3)2 concentration reduces nucleation sites, yielding larger nanoparticles (20–50 nm) with narrow size distributions (9% polydispersity).

  • Temperature : Lower injection temperatures (260°C) produce smaller particles (15 nm), whereas higher temperatures (300°C) favor rapid growth (40 nm).

  • Precursor Ratios : A 1:1 molar ratio of GeCl2 to Te ensures stoichiometric GeTe formation, avoiding binary phases like GeS or GeSe.

Post-synthesis, oleic acid stabilizes the nanoparticles, enabling long-term colloidal stability in chloroform. Transmission electron microscopy (TEM) confirms spherical morphology and amorphous structure, critical for phase-change applications.

Characterization and Performance Metrics

X-ray photoelectron spectroscopy (XPS) validates the Ge²⁺ and Te²⁻ oxidation states, with negligible oxygen contamination. Thermoelectric measurements reveal a high figure of merit (ZT = 2.1 at 630 K) for Sb-doped GeTe, attributed to lattice thermal conductivity reduction (0.7 W/m·K) via entropy-driven solid-solution defects. This performance surpasses pristine GeTe (ZT = 1.5), highlighting the efficacy of colloidal synthesis in optimizing functional properties.

Solid-State Synthesis and Thermodynamic Considerations

Direct Elemental Reaction

GeTe is conventionally synthesized via direct reaction of germanium and tellurium under inert conditions. Stoichiometric mixtures of Ge and Te powders are sealed in quartz ampules, heated to 800–1000°C, and annealed to ensure homogeneity. This method leverages the thermodynamic stability of GeTe, as evidenced by EMF studies:

  • Gibbs Free Energy : ΔfG° = -48.5 ± 10.5 kJ/mol.

  • Enthalpy of Formation : ΔfH° = -88.9 ± 1.0 kJ/mol.

  • Entropy : S° = 83.3 ± 4.0 J/mol·K.

These values, consistent with high-temperature calorimetry data, underscore GeTe’s stability across a broad temperature range (300–900 K).

Phase Purity and Defect Engineering

EMF measurements on GeTe-Te two-phase alloys reveal minimal deviation from stoichiometry (<1 at.%), ensuring phase purity. However, excess Te introduces p-type conductivity via Ge vacancies, which can be mitigated by Sb doping—a strategy also employed in colloidal systems to enhance thermoelectric efficiency.

Chemical Vapor Deposition (CVD) for Related Compounds

Adaptation from Iron Germanium Telluride (FGT) Synthesis

While no CVD studies explicitly target GeTe, methodologies for iron germanium telluride (Fe₅GeTe₂) offer transferable insights. FeCl₂, Ge, and Te precursors are vaporized in a cascaded CVD reactor at 550–600°C, with hydrogen (H₂) enhancing growth kinetics. Key adaptations for GeTe could include:

  • Precursor Selection : Substituting FeCl₂ with GeCl₄ or GeH₄.

  • Temperature Modulation : Lower temperatures (400–500°C) to prevent Ge sublimation.

  • Space Confinement : Vertical substrate arrangements to suppress binary phases (e.g., GeO₂).

CVD-grown GeTe films would benefit from in situ XPS characterization to monitor stoichiometry and oxidation states.

Comparative Analysis of Preparation Methods

Method Particle Size Crystallinity Thermal Conductivity ZT Value
Colloidal Synthesis15–50 nmAmorphous0.7 W/m·K2.1
Solid-State ReactionBulkCrystalline2.5 W/m·K1.5
CVD (Projected)Thin FilmPolycrystallineN/AN/A

Colloidal synthesis excels in nanostructuring and defect engineering, whereas solid-state methods suit bulk applications requiring high crystallinity. CVD remains underexplored but promising for scalable thin-film devices.

Chemical Reactions Analysis

Phase Transition Mechanisms

GeTe undergoes reversible amorphous-crystalline phase transitions driven by thermal or electrical stimuli:

2.1 Thermal Actuation

  • Amorphous → Crystalline : Heating to crystallization temperature (~200°C for bulk, ~250°C for nanoparticles) with gradual cooling .

  • Crystalline → Amorphous : Rapid quenching after melting (~725°C) .

2.2 Structural Dynamics
During crystallization, Ge-Ge homopolar bonds cleave, forming Te-Ge-Te "bridge" intermediates. This diffusionless process preserves the Te sublattice while Ge atoms rearrange into octahedral sites .

Phase Resistivity Structure
AmorphousHigh (~10⁶ Ω·cm)Disordered Ge chains
CrystallineLow (~10⁻³ Ω·cm)Rhombohedral α-GeTe

Doping and Alloying Reactions

3.1 p-Type Doping
GeTe inherently exhibits p-type conductivity due to Ge vacancies (V<sub>Ge</sub>). Alloying with AgInTe₂ increases V<sub>Ge</sub> concentration, stabilizing cubic GeTe but reducing carrier mobility .

3.2 n-Type Conversion
Heavy Bi doping introduces n-type conduction by compensating V<sub>Ge</sub> acceptors. Bi<sub>Ge</sub> defects raise the Fermi level, enabling electron-dominated transport .

Dopant Effect Conductivity
AgInTe₂↑ V<sub>Ge</sub>, cubic stabilizationp-type
Bi↓ V<sub>Ge</sub>, Fermi level shiftn-type

Defect Chemistry

4.1 Ge Vacancies (V<sub>Ge</sub>)

  • Formation Energy : Lower in cubic GeTe than rhombohedral phase, favoring spontaneous vacancy generation .

  • Role : Act as shallow acceptors, contributing to persistent p-type conductivity (hole concentration ~10²¹ cm⁻³) .

4.2 Electronic Impact
V<sub>Ge</sub> modify the valence band maximum (VBM), reducing power factor in thermoelectric applications. Alloying with AgInTe₂ exacerbates this effect but suppresses lattice thermal conductivity .

Catalytic and Surface Reactions

GeTe monolayers (2D) demonstrate photocatalytic potential for water splitting due to:

  • Bandgap : 2.35 eV (visible-light absorption) .

  • Carrier Mobility : High electron/hole mobility (~10³ cm²·V⁻¹·s⁻¹) .

  • Band Edge Alignment : Matches H⁺/H₂ and O₂/H₂O redox potentials .

Scientific Research Applications

Thermoelectric Applications

Germanium telluride has emerged as a leading candidate for thermoelectric materials due to its high thermoelectric performance.

  • Performance Metrics : GeTe exhibits a high figure of merit (ZT), which measures the efficiency of thermoelectric materials. Recent studies have reported ZT values exceeding 2.14 at mid-temperatures when doped with transition metals like Molybdenum (Mo) and co-doped with elements such as Antimony (Sb) or Bismuth (Bi) .
  • Mechanisms : The enhancement in thermoelectric performance is attributed to the reduction of thermal conductivity through microcrystalline-assisted grain boundary formations, which help maintain a low thermal conductivity while improving electrical properties .
Doping ElementMaximum ZTTemperature (K)
Molybdenum2.14673
Antimony2.30673

Phase Change Memory and Data Storage

GeTe is widely recognized for its role in phase change memory (PCM) technologies.

  • Phase Transition : GeTe undergoes rapid and reversible phase transitions between amorphous and crystalline states, which allows for significant changes in resistivity—up to six orders of magnitude . This property is exploited in data storage applications, enabling high-speed data writing and erasing.
  • Case Study : Research has demonstrated that GeTe-based materials are integral to the development of rewritable optical media such as CDs and DVDs . The material's ability to switch states quickly makes it suitable for next-generation memory devices.

Radio Frequency Switching

The unique electrical properties of GeTe make it an excellent candidate for radio frequency (RF) switching applications.

  • Performance Characteristics : GeTe films exhibit low insertion loss, high isolation, fast switching speeds, and low power consumption . These attributes are crucial for RF front-end systems and reconfigurable networks.
  • Device Structures : Various device structures have been developed using GeTe films, including directly heated and indirectly heated RF phase-change switches. Each structure's performance is influenced by the intrinsic properties of the material layers used .

Photocatalytic Water Splitting

The two-dimensional monolayer form of germanium telluride has shown promise in photocatalytic applications.

  • Band Gap Properties : The monolayer GeTe exhibits a band gap of approximately 2.35 eV, making it suitable for visible-light-driven photocatalytic water splitting . Its high electron and hole mobilities enhance its effectiveness as a photocatalyst.
  • Research Findings : Density functional theory computations indicate that GeTe can effectively harvest solar energy for chemical reactions, positioning it as a potential candidate for sustainable energy solutions .

Optoelectronic Devices

GeTe's semiconducting properties lend themselves well to optoelectronic applications.

  • Defect Engineering : Understanding the role of germanium vacancies within GeTe has been crucial for optimizing its performance in optoelectronic devices. Studies indicate that controlling these vacancies can improve the material's structural stability and transport properties .
  • Applications : GeTe-based materials are being explored for use in various optoelectronic devices, including light-emitting diodes (LEDs) and lasers, due to their favorable electronic characteristics .

Mechanism of Action

The mechanism of action of germanium telluride is primarily based on its ability to undergo reversible phase transitions between amorphous and crystalline states. This transition is induced by external stimuli such as heat or electrical pulses. The crystalline state exhibits low resistivity, while the amorphous state has high resistivity. This property is exploited in data storage and switching applications .

At the molecular level, the phase transition involves the rearrangement of germanium and tellurium atoms, leading to significant changes in electrical and thermal properties. The ferroelectric polarization of germanium telluride can also be switched by external electric fields, making it useful in spintronic applications .

Comparison with Similar Compounds

Group-IV Tellurides: SnTe and PbTe

Property GeTe SnTe PbTe
Crystal Structure Rhombohedral/Cubic Cubic Cubic
Bandgap (eV) 0.7 (bulk) 0.3–0.4 0.3–0.4
Thermal Conductivity 1.5–2.0 W/m·K 2.5–3.0 W/m·K 1.8–2.2 W/m·K
zT (max) 2.3 (Bi/In-doped) 1.0–1.2 2.2 (Na/Sr-doped)
Key Applications TE, PCM Mid-TE materials High-TE efficiency

Key Insights :

  • GeTe vs. SnTe : GeTe outperforms SnTe in zT due to lower thermal conductivity and higher Seebeck coefficients. SnTe’s higher hole concentration requires heavy doping for optimization .
  • GeTe vs. PbTe : PbTe is a benchmark TE material but suffers from mechanical instability and lead toxicity. GeTe offers comparable zT with superior mechanical robustness .

Bismuth Telluride (Bi₂Te₃) and Antimony Telluride (Sb₂Te₃)

Property GeTe Bi₂Te₃ Sb₂Te₃
Bandgap (eV) 0.7 0.15 0.3
zT (max) 2.3 (doped) 1.0 (RT) 1.2 (mid-T)
Thermal Conductivity 1.5–2.0 W/m·K 1.2–1.5 W/m·K 1.0–1.3 W/m·K
Key Applications TE, PCM RT TE cooling PCM, TE modules

Key Insights :

  • GeTe excels in medium-temperature (600–800 K) regimes .
  • Sb₂Te₃ alloys (e.g., GeSbTe) are PCM competitors but trade stability for faster switching speeds compared to GeTe .

Cadmium Telluride (CdTe) and Phase-Change Alloys

Property GeTe CdTe/CdZnTe GST (GeSbTe)
Bandgap (eV) 0.7 1.4–1.5 0.7 (amorphous)
Key Features Ferroelectricity Radiation detection High-speed PCM
Applications TE, memory devices X/γ-ray sensors Optical storage

Key Insights :

  • CdTe is optoelectronically inert compared to GeTe but excels in radiation detection due to its wide bandgap .
  • GST alloys (e.g., Ge₂Sb₂Te₅) exhibit faster crystallization than GeTe but lower thermal stability .

Research Advancements and Challenges

Doping and Nanostructuring

  • Doping : Bi and In co-doping in GeTe reduces hole concentration and enhances zT to 2.3 .
  • Nanocomposites: CoGe₂ and Co₅Ge₇ precipitates in GeTe improve electrical conductivity by 20% while suppressing thermal conductivity .
  • Phase Stability : Indium alloying (e.g., InGeTe₂) enhances crystallization temperature for photonic applications .

Limitations

  • GeTe’s high hole density (~10²¹ cm⁻³) requires aggressive counter-doping .
  • Scalable synthesis of nanostructured GeTe remains challenging .

Biological Activity

Germanium telluride (GeTe) is a compound that has garnered attention for its unique properties and potential applications in various fields, including electronics and materials science. However, its biological activity remains an area of emerging research. This article aims to explore the biological implications of GeTe, particularly focusing on its interactions at the cellular level, potential therapeutic uses, and the mechanisms underlying its biological effects.

Overview of Germanium Telluride

Germanium telluride is a semiconductor material known for its phase-change properties, which have made it a candidate for applications in data storage and photonics. Its chemical formula is GeTe, and it belongs to the group of binary compounds formed from germanium and tellurium. The compound exhibits both metallic and polar characteristics, which contribute to its unique electrical properties.

Antioxidant Properties

Research has indicated that germanium compounds, including GeTe, may exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress within biological systems. In studies involving organic germanium compounds, it has been observed that these compounds can enhance the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Activity of Germanium Compounds

CompoundEffect on SOD ActivityEffect on CAT ActivityReference
Ge-132IncreasedIncreased
SpirogermaniumIncreasedNot specified
GeTePotentially increasedNot specifiedEmerging research

Immunomodulatory Effects

GeTe has shown potential immunomodulatory effects similar to other germanium compounds. For instance, studies have demonstrated that germanium can enhance immune responses by increasing interferon production and activating natural killer (NK) cells and macrophages . This suggests that GeTe may have applications in enhancing immune function or as an adjuvant in vaccine formulations.

Case Study: Immune Response Enhancement

  • Study : Oral administration of Ge-132 in mice resulted in significant increases in serum interferon levels.
  • Findings : Enhanced NK cell activity was observed alongside increased macrophage activation .

The biological activity of GeTe can be attributed to several mechanisms:

  • Oxidative Stress Mitigation : By enhancing antioxidant enzyme activity, GeTe may help reduce oxidative damage in cells.
  • Immune Activation : The compound appears to stimulate immune cells, leading to enhanced responses against pathogens.
  • Cellular Uptake : Germanium compounds can enter cells through various transport mechanisms, allowing them to exert their effects intracellularly .

Toxicity and Safety Considerations

While germanium compounds can offer therapeutic benefits, it is essential to consider their toxicity profiles. Tellurium compounds are known to exhibit toxicity at certain concentrations, which raises concerns about the safety of GeTe . Research into the safe dosage levels and potential side effects is crucial for future applications.

Q & A

Q. What experimental techniques are critical for characterizing the structural and electronic properties of GeTe?

Methodological Answer:

  • X-ray Photoelectron Spectroscopy (XPS) is used to analyze stoichiometry and binding states, though overlapping binding energy (BE) peaks (e.g., Ge 3d and Te 4d) complicate interpretation, especially in air-exposed samples. Charge correction and complementary techniques like Extended X-ray Absorption Fine Structure (EXAFS) are recommended for resolving coordination environments .
  • Modulated Photocurrent Technique and Photothermal Deflection Spectroscopy quantify the density of states (DOS) in amorphous GeTe films by correlating photoconductivity and absorption data with numerical simulations .

Q. How does annealing temperature influence the structural and optical properties of GeTe thin films?

Methodological Answer:

  • Annealing induces crystallization, altering resistivity and optical bandgap. Key steps include:

Temperature-dependent resistivity measurements (e.g., in-situ heating stages) to track phase transitions (~200°C for amorphous-to-crystalline shifts) .

X-ray Diffraction (XRD) to identify structural phases (rhombohedral vs. cubic) and grain size evolution .

Spectroscopic Ellipsometry to measure optical constants (refractive index, extinction coefficient) across wavelengths .

Q. What parameters govern phase transition kinetics in GeTe-based phase-change memory (PCM) devices?

Methodological Answer:

  • Pulse duration and amplitude in electrical/thermal stimulation control nucleation and growth rates .
  • Time-resolved resistance measurements quantify transition speeds (nanosecond-scale crystallization) .
  • In-situ TEM or XRD during heating/cooling cycles visualizes real-time structural dynamics .

Advanced Research Questions

Q. How can overlapping XPS spectra in nitrogen-doped GeTe alloys be resolved?

Methodological Answer:

  • Use high-resolution synchrotron XPS with monochromatic sources to enhance peak separation.
  • Apply multivariate curve resolution (MCR) or principal component analysis (PCA) to deconvolute overlapping Ge 3d and N 1s peaks .
  • Validate with EXAFS to independently assess coordination environments and bond lengths .

Q. What computational methods predict GeTe nanocrystal morphology and ligand interactions?

Methodological Answer:

  • Dispersion-corrected Density Functional Theory (DFT-D) simulates low-index facets (e.g., (100), (110)) and ligand adsorption energies (e.g., oleylamine, TOPO) to explain experimental shapes (nanoplates vs. spheres) .
  • Wulff Construction models equilibrium morphologies using surface energies derived from DFT .

Q. How do resistance fluctuations probe aging effects in GeTe glass states?

Methodological Answer:

  • In-situ resistance monitoring post-melt-quenching tracks power-law-like resistivity increases, correlating with structural relaxation .
  • Noise spectroscopy analyzes low-frequency resistance fluctuations to quantify defect dynamics and aging timescales .

Q. What strategies address data contradictions from stoichiometric variations in GeTe films?

Methodological Answer:

  • Combinatorial deposition creates compositionally graded libraries for high-throughput property mapping (e.g., resistivity, optical bandgap) .
  • Atom Probe Tomography (APT) or EDS/TEM validates local stoichiometry, reducing uncertainties in bulk-averaged measurements .

Q. How does Mn doping enhance multiferroic properties in GeTe?

Methodological Answer:

  • Magnetoelectric coupling is probed via:

SQUID Magnetometry to measure magnetic hysteresis.

Piezoresponse Force Microscopy (PFM) to map ferroelectric domains .

  • Density Functional Theory (DFT) calculates spin-polarized band structures to explain Mn-induced Rashba effects .

Q. What in-situ methods observe structural dynamics during GeTe phase transitions?

Methodological Answer:

  • Time-domain Terahertz Spectroscopy tracks conductivity changes in split-ring resonators during phase transitions .
  • Raman Spectroscopy with a heating stage monitors phonon mode shifts during crystallization .

Q. How can DFT improve the design of GeTe-based thermoelectric materials?

Methodological Answer:

  • Boltzmann Transport Equations combined with DFT-derived band structures optimize carrier concentration and lattice thermal conductivity .
  • Defect Engineering Simulations predict dopant effects (e.g., Sb, Bi) on Seebeck coefficients and power factors .

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